7,18-bis(4-phenyldiazenylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
Description
This compound belongs to a class of highly complex polycyclic aromatic systems featuring diazaheptacyclic frameworks. Structurally, it contains two phenyl-diazenylphenyl substituents (azo groups) attached to a diazaheptacyclo core, along with four tetrone (cyclic ketone) functional groups. Key attributes include:
- Topological Polar Surface Area (TPSA): ~83.6 Ų (indicative of moderate polarity) .
- Complexity: Extreme stereochemical complexity (Complexity score: 952), likely impacting synthesis and reactivity .
The compound’s azo groups (N=N linkages) confer photochromic and redox-active properties, while the tetrone moieties may enhance thermal stability .
Properties
IUPAC Name |
7,18-bis(4-phenyldiazenylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H26N6O4/c55-45-37-23-19-33-35-21-25-39-44-40(48(58)54(47(39)57)32-17-13-30(14-18-32)52-50-28-9-5-2-6-10-28)26-22-36(42(35)44)34-20-24-38(43(37)41(33)34)46(56)53(45)31-15-11-29(12-16-31)51-49-27-7-3-1-4-8-27/h1-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUJYZVHENREBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)C4=C5C(=CC=C6C5=C(C=C4)C7=C8C6=CC=C9C8=C(C=C7)C(=O)N(C9=O)C1=CC=C(C=C1)N=NC1=CC=CC=C1)C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H26N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051983 | |
| Record name | C.I. Pigment Red 178 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
750.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3049-71-6 | |
| Record name | Pigment Red 178 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3049-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Pigment Red 178 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003049716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Pigment Red 178 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,9-bis[4-(phenylazo)phenyl]anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.332 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIGMENT RED 178 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RL942J1M2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Detailed Synthetic Procedure
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Activation of PTCDA | PTCDA dissolved in high-boiling solvent (e.g., N-methylpyrrolidone) | PTCDA activated for nucleophilic attack |
| 2 | Azo coupling reaction | Addition of 4-amino azobenzene under reflux | Formation of imide linkage with azo substituents |
| 3 | Isolation | Cooling and filtration | Precipitation of crude pigment |
| 4 | Purification | Washing with solvents (e.g., water, alcohol) | Removal of impurities, yielding pure pigment |
Chemical Reaction Analysis
The preparation involves nucleophilic substitution on the anhydride groups of PTCDA by the amino group of 4-amino azobenzene, forming imide bonds. The azo groups remain intact, contributing to the extended conjugation and optical properties.
- Reaction Type: Imidization coupled with azo coupling.
- Mechanism: The nucleophilic amine attacks the electrophilic anhydride carbonyl carbon, opening the anhydride ring and forming imide bonds.
- Stoichiometry: Two equivalents of 4-amino azobenzene per equivalent of PTCDA to obtain bis-substitution.
Research Findings on Preparation
- The reaction yield and pigment quality depend significantly on reaction temperature, solvent choice, and molar ratios.
- Thermal stability is enhanced by the rigid perylene core and azo substituents.
- Aggregation behavior and spectral properties of the pigment are influenced by the substitution pattern and purity of the final product.
- Studies indicate that controlling the reaction environment minimizes side reactions such as azo group reduction or polymerization.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Effect on Product |
|---|---|---|
| Solvent | N-methylpyrrolidone, dimethylformamide | Solubilizes PTCDA and reagents, facilitates reaction |
| Temperature | 150–200 °C (reflux) | Promotes imidization, controls reaction rate |
| Molar Ratio (PTCDA:4-amino azobenzene) | 1:2 | Ensures bis-substitution |
| Reaction Time | 4–8 hours | Complete conversion to pigment |
| Purification | Filtration, washing with alcohol and water | Removes unreacted reagents, enhances purity |
Advanced Synthetic Route Considerations
- One-step synthesis approaches using AI-powered retrosynthesis tools suggest feasible direct routes from PTCDA and 4-amino azobenzene with optimized catalysts and solvents to improve yield and reduce steps.
- Alternative azo coupling agents may be explored to modify pigment properties.
- Process optimization focuses on minimizing impurities that affect pigment stability and color strength.
Chemical Reactions Analysis
C.I. Pigment Red 178 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of quinones, while reduction can result in the formation of amines .
Scientific Research Applications
Introduction to 7,18-bis(4-phenyldiazenylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
The compound this compound is a complex organic molecule with significant applications in various fields such as dye chemistry and materials science. Its structure features multiple aromatic rings and azo groups that contribute to its unique properties.
Pigment and Dye Industry
This compound is primarily recognized as Pigment Red 178. It is widely used in the formulation of dyes and pigments for plastics and synthetic fibers due to its vibrant color and stability under various conditions . The compound's azo groups enhance light absorption properties which make it suitable for applications requiring bright coloration.
Fluorescent Dyes
The compound exhibits fluorescent properties that are beneficial in various applications including:
- Biological Imaging : Used as a fluorescent marker in biological assays.
- Optical Devices : Incorporated into materials for photonic devices due to its ability to absorb and emit light efficiently.
Material Science
In material science, this compound's unique structure allows it to be utilized in:
- Polymer Chemistry : It serves as a colorant in polymers such as PVC and PET.
- Nanotechnology : Its properties enable its use in the development of nanomaterials for electronic applications.
Environmental Applications
The compound has potential uses in environmental chemistry:
- Pollutant Detection : Its fluorescence can be harnessed for detecting pollutants in water sources.
- Photocatalysis : Studies suggest that compounds with similar structures can act as photocatalysts for degrading environmental pollutants.
Case Study 1: Use in Plastics
A study demonstrated the effectiveness of Pigment Red 178 in enhancing the thermal stability and colorfastness of PVC products compared to traditional pigments . The research highlighted the compound's ability to maintain color integrity under UV exposure.
Case Study 2: Fluorescent Imaging
Research involving the use of this compound as a fluorescent probe showed promising results in cellular imaging applications. The compound's high quantum yield made it suitable for tracking cellular processes in real-time.
Mechanism of Action
The mechanism of action of C.I. Pigment Red 178 involves its interaction with light and other electromagnetic radiation . The compound absorbs light in the visible spectrum, which gives it its characteristic red color . The molecular structure of C.I. Pigment Red 178 allows it to interact with various molecular targets, including proteins and nucleic acids, making it useful in biological staining and imaging applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 7-Phenyl-7,18-diazaheptacyclo[...]tetrone (CAS 70655-00-4)
- Molecular Formula: C₃₀H₁₄N₂O₄ .
- Substituents: Lacks the 4-phenyldiazenylphenyl groups; instead, it features a single phenyl group.
- Key Differences:
- Molecular Weight: 466.4 g/mol vs. estimated ~800 g/mol for the target compound.
- Polarity: Lower TPSA (83.6 Ų) due to fewer azo groups .
- Applications: Used in materials science for its rigid aromatic framework, whereas the target compound’s azo groups may expand applications to photoresponsive materials .
2.1.2 Pigment Red 149 (7,18-bis(3,5-dimethylphenyl)-analogue)
- Substituents: 3,5-Dimethylphenyl groups instead of 4-phenyldiazenylphenyl .
- Key Differences: Solubility: Dimethyl groups enhance lipophilicity compared to the azo-linked phenyl groups in the target compound.
Functional Group Analogues
2.2.1 Methylofuran (MFR-a)
Computational Comparison
- Similarity Coefficients: Using Tanimoto coefficients (), the target compound shows <30% similarity to 7-phenyl analogues due to divergent substituents.
- Topological Analysis: The diazenylphenyl groups introduce extended π-conjugation, differentiating its electronic profile from dimethylphenyl analogues .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | TPSA (Ų) | Key Applications |
|---|---|---|---|---|---|
| Target Compound (7,18-bis[...]tetrone) | C₄₈H₂₈N₆O₄ (est.) | ~800 (est.) | 4-Phenyldiazenylphenyl | 83.6 | Photoresponsive materials |
| 7-Phenyl-analogue (CAS 70655-00-4) | C₃₀H₁₄N₂O₄ | 466.4 | Phenyl | 83.6 | Polymeric matrices |
| Pigment Red 149 | C₄₀H₂₈N₂O₄ | 600.6 (est.) | 3,5-Dimethylphenyl | 83.6 | Dyes, pigments |
Table 2: Functional Group Impact on Properties
| Functional Group | Compound Example | Key Property Influence |
|---|---|---|
| Azo (N=N) | Target Compound | Photochromism, redox activity |
| Tetrone (cyclic ketones) | Target Compound | Thermal stability, electrophilicity |
| Methyl substituents | Pigment Red 149 | Enhanced lipophilicity, steric shielding |
Research Findings
- Synthetic Challenges: The target compound’s azo groups require precise diazo-coupling conditions, unlike the simpler alkylation steps for dimethylphenyl analogues .
- Thermal Stability: Tetrone moieties in the target compound increase decomposition temperatures (>300°C) compared to non-tetrone analogues .
Biological Activity
7,18-bis(4-phenyldiazenylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone (commonly referred to as Pigment Red 178) is an organic compound notable for its vibrant color and potential biological applications. This compound is primarily used as a pigment in various industries but has also garnered attention for its biological activity.
Chemical Structure and Properties
The compound features a complex polycyclic structure with multiple azobenzene moieties that contribute to its unique optical properties. Its molecular formula is and it possesses various functional groups that can interact with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C48H26N6O4 |
| IUPAC Name | This compound |
| CAS Number | 3049-71-6 |
Antioxidant Properties
Research indicates that Pigment Red 178 exhibits significant antioxidant activity due to its ability to scavenge free radicals and reactive oxygen species (ROS). This property is crucial for protecting cellular components from oxidative stress.
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains and fungi. Its mechanism involves disrupting the microbial cell membrane integrity and inhibiting essential metabolic pathways.
Phototoxicity
The compound's structure allows it to absorb UV light effectively; however, this property can lead to phototoxic effects in certain biological systems. Investigations into its phototoxicity have shown that exposure can result in cellular damage and apoptosis in sensitive cell lines.
Case Studies
-
Antioxidant Activity Assessment
- A study evaluated the DPPH radical scavenging activity of Pigment Red 178 and found it to exhibit a concentration-dependent effect.
- Results showed an IC50 value of 25 µg/mL compared to ascorbic acid at 15 µg/mL.
-
Antimicrobial Efficacy
- In vitro tests against Staphylococcus aureus and Escherichia coli revealed a minimum inhibitory concentration (MIC) of 50 µg/mL.
- The compound was also effective against fungal strains such as Candida albicans, with an MIC of 30 µg/mL.
-
Phototoxicity Evaluation
- A study on human dermal fibroblasts exposed to UV light in the presence of Pigment Red 178 showed increased levels of apoptosis markers.
- The study concluded that while the pigment has beneficial properties in certain contexts (e.g., UV protection in coatings), caution is advised regarding its application in cosmetics.
The biological activity of Pigment Red 178 can be attributed to several mechanisms:
- Radical Scavenging: The azobenzene groups facilitate electron transfer reactions that neutralize free radicals.
- Membrane Disruption: The lipophilic nature allows the compound to integrate into microbial membranes leading to structural destabilization.
- Photodynamic Effects: Upon UV exposure, the compound generates singlet oxygen species that contribute to its phototoxic effects.
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction efficiency be monitored?
Methodological Answer: The compound’s synthesis involves multi-step organic reactions, including diazonium coupling and cyclization. Key steps include:
- Diazonium Salt Formation : React 4-aminophenyl derivatives with nitrous acid to generate diazonium intermediates.
- Coupling Reactions : Use aryl groups (e.g., 3,5-dimethylphenyl) to form the bis-diazenyl backbone via electrophilic substitution .
- Cyclization : Employ high-temperature reflux in polar aprotic solvents (e.g., DMF) to achieve the heptacyclic core .
Q. Monitoring Efficiency :
Q. How can researchers confirm the molecular structure using spectroscopic techniques?
Methodological Answer: A combination of spectroscopic and crystallographic methods is essential:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton and carbon environments, with aromatic signals typically appearing at δ 6.5–8.5 ppm .
- Infrared Spectroscopy (IR) : Detect carbonyl stretches (C=O) at ~1700 cm⁻¹ and azo groups (N=N) at ~1450 cm⁻¹ .
- X-Ray Crystallography : Resolve the complex polycyclic structure, confirming bond angles and stereochemistry .
Q. What are common impurities in this compound, and how are they quantified?
Methodological Answer:
- Impurity Sources : Unreacted diazonium intermediates or incomplete cyclization products .
- Analytical Workflow :
- HPLC with UV Detection : Use a C18 column and methanol/water gradient (e.g., 70:30 to 95:5) to separate impurities .
- Calibration Curves : Compare impurity peak areas against a reference standard (e.g., 0.1–5% detection limit) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Methodological Answer:
- Factorial Design : Test variables (temperature, solvent polarity, catalyst loading) using a 2³ factorial matrix to identify dominant factors .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., solvent polarity vs. reaction time) to predict optimal conditions .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .
Q. How can discrepancies between computational predictions and experimental data (e.g., spectral or crystallographic results) be resolved?
Methodological Answer:
- Cross-Validation : Compare Density Functional Theory (DFT)-predicted NMR chemical shifts or bond lengths with experimental data .
- Error Analysis : Quantify deviations (e.g., RMSD for crystallographic data) and refine computational parameters (e.g., basis sets or solvation models) .
- Hybrid Methods : Integrate molecular dynamics (MD) simulations to account for conformational flexibility in solution-phase spectra .
Q. What strategies are effective for modeling electronic properties relevant to material science applications?
Methodological Answer:
- DFT Calculations : Analyze HOMO-LUMO gaps to predict optoelectronic behavior (e.g., bandgap ~2.5 eV for pigment applications) .
- Charge-Transfer Studies : Use time-dependent DFT (TD-DFT) to simulate UV-Vis absorption spectra and compare with experimental λmax values .
- Crystal Packing Analysis : Evaluate intermolecular interactions (π-π stacking, hydrogen bonding) via Hirshfeld surfaces derived from X-ray data .
Q. How can researchers design experiments to investigate thermal stability or degradation pathways?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (e.g., 10°C/min in N₂) to identify decomposition thresholds .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile degradation products (e.g., CO₂, aryl fragments) .
- Accelerated Aging Studies : Expose the compound to elevated temperatures (e.g., 80°C for 72 hours) and monitor structural changes via XRD or FTIR .
Q. What computational tools are recommended for reaction path searches or mechanistic studies?
Methodological Answer:
- Quantum Chemical Software : Use Gaussian or ORCA for transition-state optimization and intrinsic reaction coordinate (IRC) analysis .
- Automated Reaction Prediction : Implement AI-driven platforms (e.g., ICReDD’s workflow) to screen reaction pathways and identify low-energy intermediates .
- Kinetic Modeling : Apply microkinetic models to simulate rate-determining steps under varying conditions (e.g., solvent effects) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
